[Bis(diethylamino)(phenyl)-lambda5-phosphanylidene](diphenylphosphoroso)amine
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Overview
Description
Bis(diethylamino)(phenyl)-lambda5-phosphanylidene(diphenylphosphoroso)amine is a white solid with the following properties:
Appearance: White solid
Solubility: Soluble in common organic solvents
Preparation Methods
This compound is often used as a ligand in catalytic reactions. It can be synthesized by reacting phenyl bromide with diphenylphosphine chloride. The reaction proceeds as follows:
PhBr+ClPPh2→Bis(diethylamino)(phenyl)-lambda5-phosphanylidene(diphenylphosphoroso)amine
Chemical Reactions Analysis
Reactions: Bis(diethylamino)(phenyl)-lambda5-phosphanylidene(diphenylphosphoroso)amine undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in transition metal-catalyzed reactions.
Medicine: Research into its medicinal properties is ongoing.
Industry: Employed in the synthesis of complex organic molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While Bis(diethylamino)(phenyl)-lambda5-phosphanylidene(diphenylphosphoroso)amine is unique in its structure, it shares similarities with other phosphorus-containing compounds, such as N,N-bis(diphenylphosphino)amine .
Remember that safety precautions should be followed during its preparation and handling in the laboratory
Properties
Molecular Formula |
C26H35N3OP2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(diethylamino-diphenylphosphorylimino-phenyl-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C26H35N3OP2/c1-5-28(6-2)32(29(7-3)8-4,26-22-16-11-17-23-26)27-31(30,24-18-12-9-13-19-24)25-20-14-10-15-21-25/h9-23H,5-8H2,1-4H3 |
InChI Key |
VVSYHUKBNWTDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)N(CC)CC |
Origin of Product |
United States |
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